4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 862808-73-9
VCID: VC6605277
InChI: InChI=1S/C19H18N6O6S/c20-7-1-9-25(10-2-8-21)32(27,28)15-5-3-14(4-6-15)17(26)22-19-24-23-18(31-19)16-13-29-11-12-30-16/h3-6,13H,1-2,9-12H2,(H,22,24,26)
SMILES: C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Molecular Formula: C19H18N6O6S
Molecular Weight: 458.45

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 862808-73-9

Cat. No.: VC6605277

Molecular Formula: C19H18N6O6S

Molecular Weight: 458.45

* For research use only. Not for human or veterinary use.

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide - 862808-73-9

Specification

CAS No. 862808-73-9
Molecular Formula C19H18N6O6S
Molecular Weight 458.45
IUPAC Name 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H18N6O6S/c20-7-1-9-25(10-2-8-21)32(27,28)15-5-3-14(4-6-15)17(26)22-19-24-23-18(31-19)16-13-29-11-12-30-16/h3-6,13H,1-2,9-12H2,(H,22,24,26)
Standard InChI Key PGOHATIVOGTPOK-UHFFFAOYSA-N
SMILES C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N

Introduction

Molecular Formula

The compound consists of:

  • A sulfamoyl group with bis(2-cyanoethyl) substituents.

  • A benzamide backbone.

  • A 1,3,4-oxadiazole ring fused with a 5,6-dihydro-1,4-dioxin moiety.

Key Functional Groups

  • Sulfamoyl Group: Known for its role in enzyme inhibition and biological activity.

  • Oxadiazole Ring: Commonly associated with antimicrobial and anticancer activities.

  • Dioxin Moiety: Contributes to the molecule's electronic and steric properties.

Synthesis Pathway

While specific synthesis details for this compound are unavailable in the provided sources, its structure suggests a multi-step synthetic route involving:

  • Formation of the Sulfamoyl Intermediate:

    • Reaction of bis(2-cyanoethyl)amine with chlorosulfonic acid.

  • Introduction of the Benzamide Backbone:

    • Coupling of the sulfamoyl intermediate with a substituted benzoic acid derivative using carbodiimide chemistry.

  • Construction of the Oxadiazole-Dioxin Moiety:

    • Cyclization reactions involving hydrazides and diacyl precursors to form the oxadiazole ring, followed by dioxin ring closure.

Potential Pharmacological Activities

Based on structural analogs:

  • Antimicrobial Activity:

    • The oxadiazole ring is known for disrupting bacterial cell walls or enzymes.

  • Anticancer Potential:

    • Sulfonamide derivatives often inhibit carbonic anhydrase or other cancer-related enzymes.

  • Enzyme Inhibition:

    • The sulfamoyl group may act as a mimic of natural substrates in enzymatic pathways.

In Silico Predictions

Molecular docking studies could reveal interactions with targets such as:

  • Carbonic anhydrase (anticancer).

  • Bacterial dihydropteroate synthase (antimicrobial).

Analytical Characterization

To confirm its structure and purity, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyIdentification of chemical shifts for protons and carbons in functional groups.
Mass Spectrometry (MS)Determination of molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyDetection of characteristic functional group vibrations (e.g., sulfonamide N-H stretch).
X-ray CrystallographyStructural confirmation at atomic resolution (if crystalline).

Research Applications

This compound can be explored for:

  • Drug Development:

    • As a lead compound for antimicrobial or anticancer agents.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications to optimize biological activity.

  • Material Science:

    • Potential use in advanced materials due to its heterocyclic structure.

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